Efavirenz amino alcohol methyl carbamate

Description

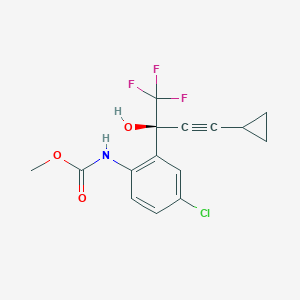

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO3/c1-23-13(21)20-12-5-4-10(16)8-11(12)14(22,15(17,18)19)7-6-9-2-3-9/h4-5,8-9,22H,2-3H2,1H3,(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIAOBYESJHWBW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)NC1=C(C=C(C=C1)Cl)[C@@](C#CC2CC2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211563-40-5 | |

| Record name | Efavirenz amino alcohol methyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211563405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EFAVIRENZ AMINO ALCOHOL METHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376R1A850V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Efavirenz Amino Alcohol Methyl Carbamate

This guide provides a comprehensive technical overview of the chemical properties of (S)-Methyl 4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenylcarbamate, a known impurity of the antiretroviral drug Efavirenz. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis, control, and understanding of Efavirenz and its related substances.

Introduction and Strategic Importance

Efavirenz is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] As with any pharmaceutical active ingredient, the identification and control of impurities are critical to ensure the safety and efficacy of the final drug product.[2] Efavirenz amino alcohol methyl carbamate, designated as Efavirenz Impurity H by some pharmacopeias, is a process-related impurity or degradation product that requires careful monitoring.[3][4] Understanding its chemical properties is not merely a regulatory formality but a scientific necessity to ensure the quality of Efavirenz-containing medicines.

This guide provides a detailed examination of the chemical characteristics of this specific impurity, offering insights into its synthesis for use as a reference standard, its physicochemical properties, and the analytical methodologies required for its accurate quantification.

Chemical Identity and Structure

The fundamental identity of a molecule is rooted in its structure. Efavirenz amino alcohol methyl carbamate is a carbamate derivative of the amino alcohol precursor of Efavirenz.

Systematic Name: (S)-Methyl 4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenylcarbamate[5]

CAS Number: 211563-40-5[6]

Molecular Formula: C₁₅H₁₃ClF₃NO₃[5]

Molecular Weight: 347.72 g/mol [3]

The structure retains the chiral center of the parent Efavirenz molecule, with the core difference being the open-ring structure and the presence of a methyl carbamate group on the aniline nitrogen.

Caption: Chemical structure of the title compound.

Synthesis Pathway and Formation Logic

As a process-related impurity, Efavirenz amino alcohol methyl carbamate can arise from an incomplete cyclization of the amino alcohol precursor during the synthesis of Efavirenz, particularly if a methylating agent is present or if there is a reaction with a methyl carbamate-containing reagent. For its use as a reference standard, a targeted synthesis is necessary.

A plausible synthetic route involves the reaction of the key intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, with methyl chloroformate in the presence of a non-nucleophilic base.

Caption: Proposed synthetic pathway for the reference standard.

Experimental Protocol: Synthesis of the Reference Standard

-

Dissolution: Dissolve (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as pyridine, dropwise while maintaining the temperature.

-

Reagent Addition: Slowly add methyl chloroformate to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties

The physicochemical properties of an impurity are critical for developing appropriate analytical methods and for understanding its potential behavior in a drug formulation.

| Property | Value | Source |

| Molecular Weight | 347.72 g/mol | [3] |

| XLogP3 | 4.1 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Solubility | Soluble in Methanol-DMSO mixtures. | [3] |

| Storage Temperature | 2-8 °C | [3] |

Note: A comprehensive experimental determination of properties such as melting point, pKa, and solubility in a range of pharmaceutically relevant solvents would require the analysis of the pure reference standard.

Spectroscopic and Analytical Characterization

The definitive identification and quantification of Efavirenz amino alcohol methyl carbamate rely on a combination of spectroscopic and chromatographic techniques. A commercially available reference standard is essential for these analyses.[7][8] The Certificate of Analysis (COA) accompanying such a standard will provide the definitive spectra and chromatographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation of the impurity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, the methyl group of the carbamate, and the hydroxyl proton. The specific chemical shifts and coupling constants would be provided in the COA of the reference standard.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the carbamate, the aromatic carbons, the carbons of the cyclopropyl ring, the trifluoromethyl carbon, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: [M+H]⁺ at m/z 348.06 or [M-H]⁻ at m/z 346.05.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the methyl carbamate group, the trifluoromethyl group, and cleavage of the side chain. Detailed fragmentation analysis would be available with the mass spectrum from the reference standard's COA.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: Around 3300 cm⁻¹

-

O-H Stretch: A broad band around 3400 cm⁻¹

-

C=O Stretch (Carbamate): Around 1700-1730 cm⁻¹

-

C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the primary tool for the quantification of this impurity in Efavirenz drug substance and product.[2]

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol is a general guideline and should be fully validated according to ICH guidelines.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for Efavirenz and its impurities.[2]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide the necessary resolution.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

-

Detection Wavelength: UV detection at a wavelength where both Efavirenz and the impurity have significant absorbance, likely around 247 nm.

-

Sample Preparation: Dissolve a known amount of the Efavirenz sample in a suitable diluent (e.g., mobile phase) to a target concentration.

-

Standard Preparation: Prepare a stock solution of the Efavirenz amino alcohol methyl carbamate reference standard and dilute to a known concentration for quantification.

-

Analysis: Inject the sample and standard solutions into the HPLC system and integrate the peak areas.

-

Quantification: Calculate the amount of the impurity in the sample by comparing its peak area to that of the reference standard.

Caption: A typical workflow for HPLC analysis.

Stability Considerations

Understanding the stability of Efavirenz amino alcohol methyl carbamate is crucial for accurate analytical testing and for predicting its formation under various storage conditions. A forced degradation study of the reference standard should be performed to evaluate its stability under stress conditions (acidic, basic, oxidative, thermal, and photolytic). This information is vital for developing a stability-indicating analytical method.

Pharmacological and Toxicological Profile

Conclusion

Efavirenz amino alcohol methyl carbamate is a critical impurity to monitor in the production of Efavirenz. This guide has outlined its key chemical properties, a plausible synthetic route for its preparation as a reference standard, and the analytical methodologies required for its characterization and quantification. The use of a certified reference standard is paramount for the accurate control of this impurity, ensuring the quality, safety, and efficacy of Efavirenz-based therapies. Further research into the specific toxicological profile of this compound is warranted to fully understand its potential impact.

References

-

Allmpus Laboratories Pvt. Ltd. EFAVIRENZ IP IMPURITY H / EFAVIRENZ AMINO ALCOHOL METHYL CARBAMATE (USP). [Link]

-

PubChem. Efavirenz. [Link]

- Google Patents. Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine.

- Google Patents. Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinylmethyl)-5-pyrimidine carboxamide.

-

Beloborodov, V. L., et al. "Development of methods characterization and identification of efavirenz in the mixtures and compositions with excipients by the method of FTIR-spectroscopy." Problems of Biological, Medical and Pharmaceutical Chemistry 22.10 (2019): 38-43. [Link]

-

PubChem. Efavirenz. [Link]

-

Pharmaffiliates. Efavirenz-impurities. [Link]

-

Journal of Molecular Science. Hyphenated techniques in impurity profiling of Efavirenz. [Link]

-

PubChem. Efavirenz amino alcohol methyl carbamate. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Development and validation of HPLC/UV-procedures of efavirenz determination in biological fluids. [Link]

-

FDA Global Substance Registration System. N-(4-CHLORO-2-(4-CYCLOPROPYL-1,1,1-TRIFLUORO-2-HYDROXYBUT-3-YN-2-YL)PHENYL)-4-METHOXYBENZAMIDE, (S)-. [Link]

-

ResearchGate. Molecular and Crystal Structure of Efavirenz, a Potent and Specific Inhibitor of HIV1 Reverse Transcriptase, and Its Monohydrate. [Link]

-

National Institutes of Health. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19. [Link]

- Google Patents.

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

Allmpus. EFAVIRENZ IP IMPURITY H. [Link]

-

FDA Global Substance Registration System. EFAVIRENZ AMINO ALCOHOL ETHYL CARBAMATE. [Link]

-

ResearchGate. X-ray diffractograms of efavirenz batches A-G.. [Link]

-

ResearchGate. Proposed MS–MS fragmentation schemes for efavirenz (a), 8-hydroxyefavirenz (b), 8,14-dihydroxyefavirenz (c), and ritonavir (d). [Link]

-

RCSB PDB. 1FK9: CRYSTAL STRUCTURE OF HIV-1 REVERSE TRANSCRIPTASE IN COMPLEX WITH DMP-266(EFAVIRENZ). [Link]

-

Stack Exchange. What will "Efavirenz amino alcohol methyl carbamate" look like?. [Link]

- Google Patents. 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)

-

PubMed Central. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

Sources

- 1. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jmolecularsci.com [jmolecularsci.com]

- 3. allmpus.com [allmpus.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Efavirenz amino alcohol methyl carbamate | C15H13ClF3NO3 | CID 10760089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efavirenz Amino Alcohol Methyl Carbamate | CAS.211563-40-5 [chemicea.com]

- 7. store.usp.org [store.usp.org]

- 8. Efavirenz Amino alcohol Methyl Carbamate | CAS No: 211563-40-5 [aquigenbio.com]

- 9. caymanchem.com [caymanchem.com]

Methodological & Application

A Comprehensive Guide to the Development and Validation of a Stability-Indicating Method for Efavirenz Impurity Profiling

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, science-driven protocol for the development and validation of a stability-indicating analytical method for Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) critical in antiretroviral therapy.[1] The control of impurities is paramount to ensure the safety and efficacy of active pharmaceutical ingredients (APIs).[2] This guide moves beyond a simple recitation of steps to explain the underlying scientific rationale for experimental choices, grounding the protocol in the principles of Quality by Design (QbD) and regulatory expectations set by the International Council for Harmonisation (ICH). We will cover forced degradation studies to identify potential degradants, a systematic approach to HPLC/UPLC method development, impurity identification using mass spectrometry, and a full validation of the final method according to ICH Q2(R1) guidelines.[3][4]

Introduction: The Imperative for Rigorous Impurity Profiling

Efavirenz is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV-1) infections.[1][5] As with any pharmaceutical compound, impurities can arise during synthesis, purification, storage, or formulation. These impurities, even at trace levels, can impact the drug's efficacy and potentially introduce toxic or carcinogenic risks.[6] Therefore, a robust, validated, stability-indicating analytical method is not merely a quality control requirement but a fundamental component of patient safety.

A stability-indicating method is one that can accurately and unequivocally quantify the drug substance in the presence of its potential impurities, including process-related impurities and degradation products.[7] This guide provides the framework to develop such a method for Efavirenz, ensuring it is fit for its intended purpose in a regulated environment.

Phase 1: Forced Degradation Studies - Uncovering Potential Liabilities

Scientific Rationale: Forced degradation, or stress testing, is the foundation of a stability-indicating method. By subjecting the Efavirenz drug substance to conditions more severe than accelerated stability testing, we can purposefully generate degradation products.[8] The objective is not to destroy the molecule completely but to achieve a target degradation of 5-20%.[9] This allows for the identification of likely degradation pathways and ensures that the analytical method developed in the subsequent phase can resolve these newly formed impurities from the parent API.[9][10]

Experimental Protocol: Forced Degradation of Efavirenz

-

Stock Solution Preparation: Prepare a stock solution of Efavirenz in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[11]

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).

-

Heat the solution at 80°C for 2 hours.

-

Cool the solution to room temperature and neutralize with an equivalent volume and concentration of Sodium Hydroxide (NaOH). Dilute to a final concentration of ~100 µg/mL with the mobile phase.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Heat the solution at 80°C for 2 hours.

-

Cool the solution to room temperature and neutralize with an equivalent volume and concentration of HCl. Dilute to a final concentration of ~100 µg/mL.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.[12]

-

Dilute to a final concentration of ~100 µg/mL.

-

-

Thermal Degradation:

-

Store a solid sample of Efavirenz in a hot air oven at 105°C for 24 hours.[13]

-

After exposure, cool the sample, weigh an appropriate amount, dissolve, and dilute to a final concentration of ~100 µg/mL.

-

-

Photolytic Degradation:

-

Expose the Efavirenz drug substance (in solid state) and the stock solution to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.

-

Prepare a sample from the exposed solid and dilute the exposed solution to a final concentration of ~100 µg/mL.

-

-

Control Sample: Prepare a control sample by diluting the un-stressed stock solution to the same final concentration (~100 µg/mL).

-

Analysis: Analyze all prepared samples by HPLC using a preliminary method to assess the extent of degradation and the chromatographic profile of the resulting impurities.

Phase 2: Stability-Indicating RP-HPLC Method Development

Scientific Rationale: The core objective is to achieve baseline separation of the Efavirenz peak from all process impurities and the degradation products generated during stress testing. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for this purpose.[14][15] The development process is systematic, starting with foundational knowledge of the analyte and iteratively optimizing parameters to achieve the desired chromatographic performance.

Protocol: Systematic HPLC Method Development

-

Analyte Characterization & Initial Parameter Selection:

-

Column Chemistry: Efavirenz is a moderately non-polar molecule. A C18 column (e.g., Hypersil BDS C18, 150mm x 4.6 mm, 5µm) is an excellent starting point due to its hydrophobic retention mechanism.[12] Phenyl columns can also be considered as they offer alternative selectivity.[14]

-

Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.

-

Detection: Efavirenz has a UV absorbance maximum around 247-249 nm.[7][14] Set the UV detector to 247 nm for initial runs. A Photo Diode Array (PDA) detector is highly recommended to simultaneously monitor peak purity.

-

Initial Conditions: Begin with an isocratic elution of Acetonitrile:Buffer (e.g., 60:40 v/v) at a flow rate of 1.0 mL/min and a column temperature of 30°C.

-

-

Method Optimization Strategy:

-

Inject a composite sample containing the un-stressed drug and aliquots from all stressed samples to ensure all relevant peaks are present.

-

Organic Content (%B): Adjust the ratio of organic solvent to water. Increasing the organic content will decrease retention times, while decreasing it will increase retention and may improve the resolution of early-eluting peaks.

-

Gradient Elution: If isocratic elution fails to resolve all peaks within a reasonable runtime, develop a gradient method. Start with a lower %B to retain and separate polar impurities and ramp up to a higher %B to elute the API and non-polar impurities.

-

Mobile Phase pH: Vary the pH of the aqueous buffer (e.g., from 3.0 to 5.0) to assess its impact on the retention and peak shape of any ionizable impurities.

-

Column Temperature: Adjust the column temperature (e.g., between 25°C and 45°C) to improve peak shape and influence selectivity.[15]

-

Final Check: Once optimal conditions are found, confirm that all impurity peaks are baseline-resolved from the Efavirenz peak (Resolution > 2.0).

-

Table 1: Example of Optimized Chromatographic Conditions

| Parameter | Optimized Condition |

| Instrument | Agilent 1260 Infinity II HPLC or equivalent |

| Column | Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M Ammonium Acetate buffer, pH adjusted to 3.5 with Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.01 | |

| 15.00 | |

| 20.00 | |

| 22.00 | |

| 25.00 | |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 247 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50 v/v) |

Note: This is an illustrative example; actual conditions must be optimized in the laboratory.

Phase 3: Impurity Identification with LC-MS

Scientific Rationale: While HPLC-UV can separate impurities, it does not provide structural information. For unknown peaks observed during forced degradation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6] LC-MS provides the molecular weight of the impurities and, through tandem MS (MS/MS), fragmentation data that helps in elucidating their chemical structures.[16]

Protocol: Impurity Characterization

-

LC-MS Analysis: Analyze the stressed samples using the developed HPLC method coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole instrument).

-

Data Acquisition: Acquire data in both positive and negative electrospray ionization (ESI) modes to maximize the chances of detecting all impurities.

-

Molecular Weight Determination: Extract the mass-to-charge ratio (m/z) for each impurity peak from the total ion chromatogram. This provides the molecular weight of the compound.

-

Fragmentation Analysis (MS/MS): Perform targeted MS/MS experiments on the impurity parent ions. The resulting fragmentation pattern provides clues about the molecule's structure.

-

Structure Elucidation: Propose a structure for the impurity by comparing its fragmentation pattern to that of the parent Efavirenz molecule and considering the chemistry of the stress condition applied.

Phase 4: Method Validation - Proving Fitness for Purpose

Scientific Rationale: Method validation provides documented evidence that the developed analytical procedure is suitable for its intended use. The protocol must follow the comprehensive guidelines outlined in ICH Q2(R1).[4][17] This ensures the method is specific, accurate, precise, linear, and robust for the quantification of Efavirenz impurities.

Protocol: Validation according to ICH Q2(R1)

The following parameters must be evaluated:

-

Specificity:

-

Protocol: Analyze blank (diluent), placebo, Efavirenz standard, and a spiked sample containing Efavirenz and all known impurities. Analyze the forced degradation samples.

-

Acceptance Criteria: No interference from blank or placebo at the retention time of Efavirenz or its impurities. All impurity peaks must be adequately resolved from the main peak.[18]

-

-

Linearity:

-

Protocol: Prepare a series of solutions of each impurity at a minimum of five concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.

-

Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.99.[19]

-

-

Accuracy:

-

Protocol: Prepare spiked samples by adding known amounts of impurities to the drug product matrix at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate.

-

Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each impurity.[15]

-

-

Precision:

-

Repeatability (Intra-assay): Analyze six replicate preparations of a spiked sample at 100% of the specification level on the same day, by the same analyst.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 10.0%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

Protocol: Determine based on the signal-to-noise ratio (S/N) method (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[19][20]

-

Acceptance Criteria: The LOQ must be precise and accurate, and it should be below the reporting threshold for impurities.

-

-

Robustness:

-

Protocol: Make small, deliberate variations to the method parameters, such as mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and organic composition (±2%).

-

Acceptance Criteria: The resolution between critical peak pairs should remain > 2.0, and other system suitability parameters should pass.[3]

-

Table 2: Summary of Validation Parameters and Acceptance Criteria

| Validation Parameter | Objective | Typical Acceptance Criteria |

| Specificity | To ensure the method is free from interference. | Resolution > 2.0 between all peaks. |

| Linearity | To demonstrate a linear response to concentration. | Correlation Coefficient (r²) ≥ 0.99. |

| Accuracy | To determine the closeness of results to the true value. | % Recovery between 90.0% - 110.0%. |

| Precision (Repeatability) | To show precision under the same conditions. | %RSD ≤ 10.0%. |

| Intermediate Precision | To show precision across different days/analysts. | %RSD ≤ 10.0%. |

| Limit of Quantitation (LOQ) | To define the lowest concentration that can be reliably quantified. | S/N ratio ≥ 10; %RSD for precision at LOQ ≤ 15.0%. |

| Robustness | To show reliability against minor method variations. | System suitability parameters must pass under all conditions. |

Conclusion

This application note has outlined a comprehensive and scientifically-grounded strategy for the development and validation of a stability-indicating method for Efavirenz impurity profiling. By systematically conducting forced degradation studies, optimizing chromatographic conditions based on sound chemical principles, and rigorously validating the final method against ICH guidelines, researchers and drug development professionals can establish a reliable analytical procedure. This ensures that the quality, safety, and efficacy of Efavirenz are maintained, meeting the stringent requirements of regulatory bodies and safeguarding patient health.

References

- Title: Stability- indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form Source: International Scholars Journals URL

- Title: ICHQ2(R1)

- Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)

- Title: A Stability-Indicating-Hplc-Method-For-The-Simultaneous-Estimation-Ofefavirenz-Emtricitabine-And-Tenofovir-In-Combined-Pha Source: International Journal of Pharmacy and Pharmaceutical Sciences URL

- Title: A New Method for Determination of Efavirenz and pKa by Using LC-UV Source: Journal of Chromatographic Science URL

-

Title: Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method Source: ResearchGate URL: [Link]

-

Title: STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM Source: ResearchGate URL: [Link]

-

Title: Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm Source: Oxford Academic, Journal of Chromatographic Science URL: [Link]

-

Title: Quality Guidelines Source: ICH URL: [Link]

-

Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL: [Link]

- Title: Hyphenated Techniques In Debasement Profiling Of Efavirenz: A Survey Of LC-MS, NMR, And HPLC Applications Source: International Journal of Pharmaceutical Sciences and Research URL

-

Title: Forced degradation study for efavirenz Source: ResearchGate URL: [Link]

-

Title: Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS Source: NIH, National Center for Biotechnology Information URL: [Link]

-

Title: Efavirenz-related Genotoxic Impurities | Liquid Chromatography-mass Spectrometry/mass Spectrometry Method | Trace-level | Validation Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

- Title: Hyphenated techniques in impurity profiling of Efavirenz Source: Journal of Molecular Science URL

- Title: HPLC Method Development and Validation for Efavirenz in Pharmaceutical Dosage form Source: Journal of Drug Delivery and Therapeutics URL

-

Title: EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia Source: World Health Organization (WHO) URL: [Link]

-

Title: Efavirenz Source: PubChem, NIH URL: [Link]

-

Title: EFAVIRENZ [USP MONOGRAPH] Source: PharmaCompass.com URL: [Link]

-

Title: A Concise Analytical Profile of Efavirenz: Analytical Methodologies Source: Taylor & Francis Online URL: [Link]

-

Title: DEVELOPMENT OF FORCED DEGRADATION STUDY Source: IJCRT.org URL: [Link]

-

Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

Sources

- 1. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jmolecularsci.com [jmolecularsci.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. jordilabs.com [jordilabs.com]

- 5. tandfonline.com [tandfonline.com]

- 6. theaspd.com [theaspd.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. ijcrt.org [ijcrt.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. ijcpa.in [ijcpa.in]

- 13. cdn.who.int [cdn.who.int]

- 14. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 18. database.ich.org [database.ich.org]

- 19. researchgate.net [researchgate.net]

- 20. ijpsonline.com [ijpsonline.com]

Advanced Forced Degradation Protocol for Efavirenz: Impurity Profiling & Pathway Elucidation

Executive Summary

This technical guide provides a rigorous, self-validating protocol for the forced degradation (stress testing) of Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike generic stability templates, this protocol is engineered specifically for the chemical susceptibilities of the benzoxazinone core and the cyclopropylethynyl moiety.

The guide details the identification of critical impurities—specifically USP Impurity A (Amino Alcohol) , USP Impurity C (Quinoline Analog) , and photolytic degradants—using a stability-indicating HPLC-UV/MS method. It adheres to ICH Q1A(R2) and Q1B regulatory standards.

Chemical Basis of Degradation

To design an effective stress study, one must first understand the molecule's intrinsic vulnerabilities.

-

Molecule: Efavirenz

-

IUPAC Name: (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one.

-

Key Functional Groups & Risks:

-

Cyclic Carbamate (Benzoxazinone ring): Highly susceptible to hydrolytic ring opening, particularly under alkaline conditions. This is the primary degradation pathway.

-

Cyclopropylethynyl Group: Susceptible to photolytic rearrangement and oxidation, leading to ring expansion or cleavage.

-

Trifluoromethyl Group: Generally stable but influences the pKa and lipophilicity, affecting chromatographic retention.

-

Strategic Experimental Protocol

Safety Note: Efavirenz is a potent antiretroviral.[][2] All handling must occur in a biosafety cabinet or fume hood with appropriate PPE.

3.1 Stock Solution Preparation

-

Solvent Selection: Methanol (MeOH) or Acetonitrile (ACN). Note: Avoid Ethanol if possible to prevent transesterification artifacts (Impurity L).

-

Concentration: Prepare a 1.0 mg/mL stock solution in Methanol.

3.2 Stress Conditions (The "Stress Matrix")

The goal is to achieve 5–20% degradation. If degradation exceeds 20%, repeat with milder conditions to prevent secondary degradation products from obscuring the primary pathway.

| Stress Type | Condition | Duration | Target Pathway |

| Hydrolytic (Acid) | 1N HCl, 60°C | 2–6 Hours | Hydrolysis of carbamate to Amino Alcohol (Impurity A). |

| Hydrolytic (Base) | 0.1N NaOH, Ambient | 15–60 Mins | Rapid Ring opening. Caution: EFV is extremely labile in base. |

| Oxidative | 3% H₂O₂, Ambient | 24 Hours | Radical attack on alkyne/aromatic ring. (EFV is relatively stable). |

| Thermal | 80°C (Solid State) | 7 Days | Pyrolysis, rearrangement. |

| Photolytic | UV (200-400 nm) | 1.2M Lux hrs | Rearrangement of cyclopropyl-alkyne (Impurity B/D). |

3.3 Detailed Workflows

A. Acid Hydrolysis Protocol

-

Transfer 5.0 mL of Stock Solution to a 20 mL volumetric flask.

-

Add 5.0 mL of 1N HCl .

-

Reflux at 60°C for 4 hours.

-

Cool to room temperature.

-

Neutralize with 5.0 mL of 1N NaOH (Critical for column safety).

-

Dilute to volume with Mobile Phase.

B. Alkaline Hydrolysis Protocol (Critical Control) Expert Insight: Efavirenz degrades rapidly in base. Do not heat initially.

-

Transfer 5.0 mL of Stock Solution to a 20 mL flask.

-

Add 5.0 mL of 0.1N NaOH .

-

Keep at Ambient Temperature for 30 minutes.

-

Checkpoint: Inject a small aliquot. If degradation <5%, heat to 40°C for 1 hour.

-

Neutralize with 5.0 mL of 0.1N HCl .

C. Photolytic Stress (ICH Q1B)

-

Prepare two quartz cuvettes/vials with Stock Solution.

-

Wrap one in aluminum foil (Dark Control).

-

Expose the other to a photostability chamber (Cool White Fluorescent + Near UV) for 1.2 million lux hours and 200 Wh/m² UV energy.

-

Analyze both simultaneously to differentiate thermal vs. photo-degradation.

Analytical Methodology (LC-MS Compatible)

This method separates the API from its polar hydrolytic degradants and non-polar photolytic products.

-

Instrument: HPLC or UHPLC coupled with PDA and Single Quad/Q-TOF MS.

-

Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 3.5 adjusted with Acetic Acid).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 247 nm (Max absorption for EFV).

-

MS Conditions: ESI Negative Mode (EFV ionizes best in negative mode due to the -NH-CO- group).

-

Source Temp: 350°C

-

Capillary Voltage: 3000 V

-

Mass Range: 100–600 m/z

-

Gradient Program:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 40% |

| 15.0 | 90% |

| 20.0 | 90% |

| 20.1 | 40% |

| 25.0 | 40% (Re-equilibration) |

Results & Discussion: Degradation Pathways

Hydrolytic Pathway (The "Ring Opening")

Under acidic and basic conditions, the cyclic carbamate ring opens.

-

Primary Degradant: USP Impurity A (Efavirenz Amino Alcohol).

-

Mechanism: Nucleophilic attack on the carbonyl carbon of the benzoxazinone ring.

-

Secondary Degradant: Under extreme conditions (high pH + heat), Impurity A can dehydrate/rearrange to form USP Impurity C (Quinoline Analog).

Photolytic Pathway

Light exposure excites the cyclopropylethynyl moiety.

-

Primary Degradants: USP Impurity B (trans-isomer) and Impurity D (cis-isomer) of the pent-3-ene-1-yne analog.

-

Mechanism: Photodecarbonylation and rearrangement of the cyclopropyl ring.

Quantitative Impurity Profile

The following table summarizes the expected impurities based on the stress conditions described.

| USP Code | Common Name | Chemical Structure Description | Stress Origin | RRT (Approx) |

| API | Efavirenz | Benzoxazinone parent | N/A | 1.00 |

| Impurity A | Amino Alcohol | Open ring: (S)-2-(2-amino-5-chlorophenyl)-... | Acid/Base | 0.65 |

| Impurity C | Quinoline Analog | 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | Extreme Base | 1.25 |

| Impurity B | Pent-3-ene-1-yne (trans) | Linear alkyne rearrangement | Photolytic | 1.10 |

| Impurity D | Pent-3-ene-1-yne (cis) | Linear alkyne rearrangement | Photolytic | 1.15 |

Visualization of Pathways[2][3]

Diagram 1: Forced Degradation Workflow

Caption: Workflow for Efavirenz forced degradation, highlighting the critical neutralization step for hydrolytic samples.

Diagram 2: Chemical Degradation Pathway

Caption: Primary degradation pathways of Efavirenz. Hydrolysis yields Impurity A; Photolysis yields Impurities B & D.

References

-

International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

-

Singh, S., et al. (2018). "Characterization and in-silico toxicity prediction of degradation products of efavirenz." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Raju, N. A., & Begum, S. (2013). "Simultaneous RP-HPLC Method for the Estimation of Efavirenz in Bulk and Tablet Dosage Forms." International Journal of Pharma and Bio Sciences. Retrieved from [Link]

-

Tiwari, R. N., et al. (2017). "Forced degradation study for efavirenz." ResearchGate.[3] Retrieved from [Link]

Sources

Application and Protocol Guide for the Chromatographic Purification of Efavirenz Amino Alcohol Methyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the chromatographic techniques for the purification of Efavirenz amino alcohol methyl carbamate, a critical intermediate and potential impurity in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2] This guide is designed to offer not only procedural steps but also the underlying scientific rationale to empower researchers in developing robust and efficient purification strategies.

Introduction: The Significance of Purifying Efavirenz Intermediates

Efavirenz, with its complex stereochemistry and synthesis pathway, presents unique challenges in ensuring the purity of the final active pharmaceutical ingredient (API).[][4] Intermediates and byproducts, such as Efavirenz amino alcohol methyl carbamate, must be meticulously controlled and removed to meet stringent regulatory standards for safety and efficacy.[5] The presence of such impurities, even in trace amounts, can potentially impact the drug's stability, bioavailability, and toxicological profile.[5]

Efavirenz amino alcohol methyl carbamate, identified as a process-related impurity, is structurally similar to the Efavirenz precursor, the amino alcohol, and the final Efavirenz molecule.[1][6][7] This structural similarity necessitates high-resolution chromatographic techniques for effective separation.[8] This application note will explore the principles and practical application of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the isolation and purification of this specific carbamate.

Physicochemical Properties: A Foundation for Method Development

Understanding the physicochemical properties of Efavirenz and its derivatives is paramount for designing an effective purification strategy. Efavirenz is characterized by its low aqueous solubility and high lipophilicity (log P of 5.4).[9][10] Efavirenz amino alcohol methyl carbamate, sharing a significant portion of the Efavirenz structure, is also expected to be a non-polar, hydrophobic compound with limited solubility in water.

Key Molecular Characteristics:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Efavirenz | C₁₄H₉ClF₃NO₂ | 315.68 | Benzoxazinone ring, trifluoromethyl group, cyclopropylacetylene side chain.[2] |

| Efavirenz Amino Alcohol | C₁₃H₁₁ClF₃NO | 289.68 | Precursor to Efavirenz, lacking the carbamate ring. |

| Efavirenz Amino Alcohol Methyl Carbamate | C₁₅H₁₃ClF₃NO₃ | 347.72 | Target compound; an open-ring precursor with a methyl carbamate group. [11][12] |

The presence of the polar hydroxyl and carbamate groups in the target molecule will influence its retention behavior in different chromatographic systems, a key consideration for method development.

Chromatographic Strategies for Purification

The choice of chromatographic technique is dictated by the scale of purification (analytical vs. preparative), the required purity, and the physicochemical properties of the compound. For Efavirenz amino alcohol methyl carbamate, both Reverse-Phase HPLC and Supercritical Fluid Chromatography offer viable and efficient purification pathways.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Non-polar compounds, like our target carbamate, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.

Causality in Method Design:

-

Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is the workhorse for separating non-polar to moderately polar compounds and is an excellent starting point for Efavirenz-related substances.[13] The long alkyl chains provide the necessary hydrophobic interactions for retaining the carbamate.

-

Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and water is typically employed. The organic modifier is the "strong" solvent, and its concentration is increased over time (gradient elution) to elute compounds of increasing hydrophobicity. Acetonitrile often provides better peak shape and lower viscosity than methanol.

-

pH Control: While the target molecule does not have strongly ionizable groups, buffering the aqueous portion of the mobile phase to a slightly acidic pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can help to ensure consistent retention times and peak shapes by suppressing any potential silanol interactions with the stationary phase.

-

Detection: The chromophores in the molecule allow for straightforward detection using a UV detector, typically in the range of 240-250 nm.[14]

Protocol 1: Analytical RP-HPLC Method for Purity Assessment

This protocol is designed for the qualitative and quantitative analysis of Efavirenz amino alcohol methyl carbamate in a sample mixture.

Workflow for Analytical RP-HPLC:

Caption: Workflow for analytical purity assessment by RP-HPLC.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1200 series or equivalent with a quaternary pump, autosampler, column oven, and UV detector. |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 247 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile/Water (50:50, v/v) |

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the crude sample containing Efavirenz amino alcohol methyl carbamate in the sample diluent to a final concentration of approximately 1 mg/mL.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Data Acquisition: Acquire the chromatogram for 20 minutes.

-

Analysis: Identify the peak corresponding to Efavirenz amino alcohol methyl carbamate based on its retention time (determined by running a reference standard if available). Calculate the purity by peak area percentage.

Protocol 2: Preparative RP-HPLC for Isolation and Purification

This protocol is designed for the purification of milligram to gram quantities of Efavirenz amino alcohol methyl carbamate.[8][15][16][17]

Workflow for Preparative RP-HPLC:

Caption: Workflow for preparative purification by RP-HPLC.

Instrumentation and Conditions:

| Parameter | Specification |

| Preparative HPLC System | System with a high-pressure binary pump, manual or automated injector, a UV detector with a preparative flow cell, and a fraction collector. |

| Column | C18, 21.2 x 250 mm, 10 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized based on analytical run; typically a shallower gradient around the elution time of the target compound. |

| Flow Rate | 20 mL/min |

| Detection Wavelength | 247 nm |

| Sample Preparation | Dissolve the crude material in a minimal amount of a strong solvent (e.g., acetonitrile or methanol) to a high concentration (e.g., 50-100 mg/mL). |

Procedure:

-

Method Development: Develop an analytical method (as in Protocol 1) to determine the retention time of the target compound and the resolution from impurities.

-

Scale-Up: Scale up the analytical gradient to the preparative column, adjusting the flow rate and gradient time proportionally to the column volume.

-

Sample Loading: Inject the concentrated sample onto the preparative column. The loading amount will depend on the column capacity and the resolution from adjacent impurities.

-

Fraction Collection: Collect fractions as the peaks elute from the column, using the UV signal to trigger collection.

-

Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

-

Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Drying: Dry the resulting solid under high vacuum to obtain the purified Efavirenz amino alcohol methyl carbamate.

Supercritical Fluid Chromatography (SFC)

Principle of Separation: SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The separation mechanism is primarily based on normal-phase chromatography, where polar compounds are retained on a polar stationary phase.

Causality in Method Design:

-

Advantages for Efavirenz-related compounds: SFC offers several advantages for the purification of moderately polar to non-polar compounds. It often provides faster separations and uses less organic solvent compared to HPLC. The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without excessive backpressure.

-

Stationary Phase: Chiral stationary phases, such as those based on derivatized cellulose or amylose, are often used in SFC for enantiomeric separations of chiral molecules like Efavirenz and its intermediates. For achiral purification of the carbamate from other impurities, polar stationary phases like silica, diol, or 2-ethylpyridine can be effective.

-

Mobile Phase: The mobile phase consists of supercritical CO₂ and an organic modifier, typically an alcohol like methanol or ethanol, to increase the mobile phase strength. Additives such as amines or acids may be used to improve peak shape.

Comparative Summary of Chromatographic Techniques

| Feature | Reverse-Phase HPLC | Supercritical Fluid Chromatography |

| Principle | Hydrophobic interactions | Primarily normal-phase interactions |

| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., silica, chiral phases) |

| Mobile Phase | Water/Organic Solvent | Supercritical CO₂/Organic Modifier |

| Ideal for | Non-polar to moderately polar compounds | Chiral separations, moderately polar compounds |

| Advantages | Widely applicable, robust | Fast separations, reduced organic solvent use |

| Disadvantages | Higher organic solvent consumption | Requires specialized equipment |

Conclusion

The successful purification of Efavirenz amino alcohol methyl carbamate is a critical step in ensuring the quality and safety of Efavirenz API. Both Reverse-Phase HPLC and Supercritical Fluid Chromatography offer effective and scalable solutions. The choice between these techniques will depend on the specific separation challenge, available equipment, and desired throughput. The protocols and principles outlined in this guide provide a solid foundation for developing and implementing robust purification strategies for this important pharmaceutical intermediate.

References

-

Semantic Scholar. SYNTHESIS, ISOLATION AND CHARACTERIZATION OF EFAVIRENZ IN-PROCESS IMPURITY DUE TO THE PRESENCE OF TETRAHYDROFURAN AS SOLVENT. Available from: [Link]

-

PMC. Physicochemical Characterization of Efavirenz–Cyclodextrin Inclusion Complexes. Available from: [Link]

-

ResearchGate. Synthesis, isolation and characterization of efavirenz in-process impurity due to the presence of Tetrahydrofuran as solvent | Request PDF. Available from: [Link]

-

Taylor & Francis. A Concise Analytical Profile of Efavirenz: Analytical Methodologies. Available from: [Link]

-

ResearchGate. Physicochemical Characterization of Efavirenz–Cyclodextrin Inclusion Complexes. Available from: [Link]

-

ResearchGate. The study of the physico-chemical properties of the substance efavirenz | Request PDF. Available from: [Link]

-

PubMed. A concise flow synthesis of efavirenz. Available from: [Link]

-

Quantitative Estimation of Efavirenz by High Performance Thin Layer Chromatography. Available from: [Link]

-

RSC Publishing. Preparation and characterization of efavirenz cocrystal-encapsulated pronanoliposomes for antiretroviral therapy with improved bioavailability. Available from: [Link]

-

Pharmaffiliates. Efavirenz-impurities. Available from: [Link]

-

ACS Publications. Preparative Chromatography of Fine Chemicals and Pharmaceutical Agents Edited by Henner Schmidt-Traub. Wiley-VCH: Weinheim. 2005. 458 pp. £90.00. ISBN 3-527-30643-9. | Organic Process Research & Development. Available from: [Link]

-

PubChem. Efavirenz amino alcohol methyl carbamate. Available from: [Link]

-

Journal of Molecular Science. Hyphenated techniques in impurity profiling of Efavirenz. Available from: [Link]

-

ResearchGate. Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Available from: [Link]

-

Manufacturing Chemist. Bringing preparative chromatography into the spotlight. Available from: [Link]

-

Evotec. Preparative Chromatography. Available from: [Link]

-

PubChem. Efavirenz amino alcohol ethyl carbamate. Available from: [Link]

-

PubChem. Efavirenz. Available from: [Link]

-

ResearchGate. Preparative chromatography and its applications in drug research. Available from: [Link]

-

A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. Available from: [Link]

-

PubMed. Physicochemical characterization of efavirenz-cyclodextrin inclusion complexes. Available from: [Link]

Sources

- 1. Efavirenz Amino Alcohol Methyl Carbamate | CAS.211563-40-5 [chemicea.com]

- 2. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A concise flow synthesis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jmolecularsci.com [jmolecularsci.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Bringing preparative chromatography into the spotlight [manufacturingchemist.com]

- 9. Physicochemical Characterization of Efavirenz–Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physicochemical characterization of efavirenz-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efavirenz amino alcohol methyl carbamate | C15H13ClF3NO3 | CID 10760089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.usp.org [store.usp.org]

- 13. researchgate.net [researchgate.net]

- 14. jyoungpharm.org [jyoungpharm.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. ijcpa.in [ijcpa.in]

Troubleshooting & Optimization

Efavirenz Impurity Separation: A Technical Support Center

Welcome to the technical support center dedicated to overcoming the analytical challenges in Efavirenz impurity separation. Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in antiretroviral therapy. Ensuring its purity is paramount for drug safety and efficacy, making robust analytical methods for impurity profiling essential.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into common issues encountered during the chromatographic separation of Efavirenz and its related substances. We will explore the causality behind these challenges and offer systematic, science-backed solutions.

Troubleshooting Guide: Common Separation Challenges

This section addresses specific, practical problems you might encounter during method development, validation, and routine analysis.

Q1: I'm seeing poor resolution between Efavirenz and a known impurity, particularly the Efavirenz Related Compound B. What are the first steps to improve this?

Answer:

This is a frequent challenge, as closely related impurities often have similar physicochemical properties to the parent API. Poor resolution (typically a resolution value <1.5) compromises accurate quantification. Here’s a systematic approach to troubleshoot this:

Underlying Cause: Insufficient differential interaction between the analytes and the stationary/mobile phases. The goal is to manipulate the chromatography to exploit subtle differences in polarity, size, or shape.

Step-by-Step Troubleshooting:

-

Verify System Suitability: First, ensure your HPLC/UHPLC system is performing optimally. Check pressure fluctuation, pump performance, and detector noise. Confirm that the column is not aged or clogged. The USP monograph specifies a resolution of not less than 1.2 between Efavirenz and Efavirenz Related Compound B, which is a critical system suitability requirement.[1][2]

-

Decrease Mobile Phase Strength (Organic %): Efavirenz and its impurities are generally non-polar. By slightly decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your reversed-phase method, you increase the retention time of all components. This longer residence time on the column often enhances separation, allowing for better resolution.

-

Optimize Column Temperature: Increasing the column temperature (e.g., from 30°C to 45°C) can improve separation efficiency by reducing mobile phase viscosity and increasing mass transfer rates.[3] However, be aware that it can also decrease retention time, so a balance must be found. Sometimes, a lower temperature can enhance resolution for specific critical pairs.

-

Change Organic Modifier: If you are using acetonitrile, consider switching to methanol or a combination of both. Methanol has different solvent properties (it's a protic solvent) compared to acetonitrile (aprotic) and can alter the selectivity of the separation, potentially resolving co-eluting peaks.

-

Evaluate Column Chemistry: If mobile phase optimization is insufficient, the stationary phase is the next logical variable.

-

Pore Size and Particle Size: Switching to a column with smaller particles (e.g., 5 µm to 3 µm or a sub-2 µm UHPLC column) will significantly increase efficiency and, consequently, resolution.

-

Stationary Phase Chemistry: If you are using a standard C18 column, consider a C8 (less hydrophobic) or a phenyl-hexyl column, which offers different selectivity through pi-pi interactions.

-

Q2: My primary challenge is the separation of the (R)-enantiomer from the active (S)-enantiomer of Efavirenz. What is the best approach?

Answer:

Separating enantiomers is impossible on standard achiral stationary phases. You must use a chiral separation technique. The unwanted (R)-enantiomer is a critical process-related impurity that regulatory agencies require strict control over.

Underlying Cause: Enantiomers have identical physical and chemical properties in an achiral environment. Chiral recognition, based on 3D spatial arrangement, is necessary for separation.

Recommended Strategy: Chiral HPLC

-

Stationary Phase Selection: The most successful approaches for Efavirenz enantiomeric separation involve HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are highly effective.

-

Mobile Phase Optimization:

-

Normal Phase: A common and effective mobile phase for this separation is a mixture of n-Hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[5] The ratio is critical; typically, a mobile phase of n-Hexane:IPA (90:10 v/v) provides good results.[5] You can fine-tune this ratio to optimize the resolution and retention times.

-

Reversed Phase: While less common for this specific separation, some methods have been developed using acetonitrile and aqueous buffers (e.g., 0.1% formic acid).[7]

-

-

Flow Rate and Temperature: A lower flow rate (e.g., 1.0 mL/min) and controlled column temperature (e.g., 30°C) often improve chiral resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.[5]

Q3: I am observing significant peak tailing for the Efavirenz API peak. What causes this and how can I fix it?

Answer:

Peak tailing is a common issue that can affect the accuracy of integration and quantification. It is typically caused by secondary, unwanted interactions between the analyte and the stationary phase or by issues outside the column.

Underlying Cause:

-

Silanol Interactions: The Efavirenz molecule has sites that can interact with free silanol groups on the silica-based column packing material, leading to tailing.

-

Column Overload: Injecting too much sample mass can saturate the stationary phase.

-

Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause peak distortion.

Troubleshooting Workflow:

// Nodes overload [label="Is sample concentration too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; silanol [label="Are secondary silanol interactions likely?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; extra_column [label="Is the system optimized (low dead volume)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions reduce_conc [label="Solution: Reduce sample concentration or injection volume.", fillcolor="#34A853", fontcolor="#FFFFFF"]; modify_mp [label="Solution 1: Lower mobile phase pH (e.g., add 0.1% TFA or Formic Acid) to suppress silanol activity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; new_column [label="Solution 2: Use a modern, end-capped column with low silanol activity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_system [label="Solution: Check fittings, use smaller ID tubing, and ensure proper column installation.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> overload; overload -> reduce_conc [label="Yes"]; overload -> silanol [label="No"]; silanol -> modify_mp [label="Yes"]; modify_mp -> new_column [label="If tailing persists"]; silanol -> extra_column [label="No"]; extra_column -> check_system [label="No"]; } }

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a robust starting point for the separation of Efavirenz from its process-related and degradation impurities. Method validation must be performed according to ICH guidelines.

Objective: To quantify Efavirenz and separate its key impurities in a single run.

| Parameter | Recommended Condition | Rationale |

| Instrumentation | HPLC or UHPLC system with UV/PDA Detector | Standard equipment for pharmaceutical analysis. PDA allows for peak purity assessment. |

| Column | Inertsil-ODS 3V (250 x 4.6 mm, 5 µm) or equivalent C18 | A high-purity silica C18 column provides good retention and peak shape for Efavirenz.[3] |

| Mobile Phase | A: 0.1% Orthophosphoric Acid in WaterB: Acetonitrile | The acidic aqueous phase suppresses silanol interactions. Acetonitrile is a common organic modifier. |

| Gradient | Isocratic: 20% A : 80% B | An isocratic method can be simpler and more robust for routine QC.[3] For complex mixtures from forced degradation, a gradient may be needed. |

| Flow Rate | 1.5 mL/min | Optimized for the specified column dimensions to achieve good efficiency.[3] |

| Column Temp. | 45°C | Higher temperature can improve peak shape and reduce run time.[3] |

| Detector λ | 245 nm | A suitable wavelength for detecting Efavirenz and its related impurities.[3] |

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sample concentration and detector response. |

| Sample Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and good peak shape. |

Sample Preparation:

-

Prepare a stock solution of the Efavirenz sample (bulk drug or formulation) in the mobile phase to a concentration of approximately 1 mg/mL.

-

Further dilute this solution with the mobile phase to a final concentration of about 0.1 mg/mL (100 µg/mL) for analysis.

Frequently Asked Questions (FAQs)

Q: What are the major classes of Efavirenz impurities I should be aware of?

A: Efavirenz impurities can be broadly categorized based on their origin:

// Main Node efavirenz [label="Efavirenz Impurities", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Categories process [label="Process-Related"]; degradation [label="Degradation Products"]; metabolites [label="Metabolites"];

// Specific Impurities enantiomer [label="(R)-Enantiomer", shape=box3d]; related_b [label="Related Compound B (USP)", shape=box3d]; amcol [label="Aminoalcohol Intermediate (AMCOL)", shape=box3d]; hydroxy [label="8-Hydroxy Efavirenz", shape=box3d]; n_oxide [label="Efavirenz N-oxide", shape=box3d];

// Connections efavirenz -> process; efavirenz -> degradation; efavirenz -> metabolites;

process -> enantiomer; process -> related_b; process -> amcol;

degradation -> n_oxide; degradation -> amcol;

metabolites -> hydroxy; }

Caption: Classification of Efavirenz impurities.

-

Process-Related Impurities: These arise from the manufacturing process. They include starting materials, intermediates, and by-products. The most critical are the (R)-enantiomer and pharmacopeial impurities like Efavirenz Related Compound B .[1][8]

-

Degradation Products: These form when the drug substance is exposed to stress conditions like acid, base, oxidation, heat, or light (photodegradation).[9][10] Forced degradation studies are essential to identify these and develop a stability-indicating method.[11]

-

Metabolites: While primarily a concern for in-vivo studies, major metabolites like 8-Hydroxy Efavirenz can sometimes be observed as degradation products.[8]

Q: Why is a "stability-indicating" method so important for impurity analysis?

A: A stability-indicating analytical method (SIAM) is a validated quantitative method that can accurately detect changes in the drug substance and drug product over time. Its key feature is its ability to separate the API from all potential degradation products, process impurities, and excipients without interference.[12] Regulatory bodies like the FDA and EMA require SIAMs to be used in stability studies to ensure that any degradation of the API can be accurately measured, guaranteeing the safety and efficacy of the drug throughout its shelf life.

Q: Where can I find official methods and impurity information for Efavirenz?

A: The primary authoritative sources are the pharmacopeias. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed monographs for Efavirenz.[1][13] These monographs contain official test procedures for assay and organic impurities, including system suitability criteria and acceptance criteria for known and unknown impurities.[1][2]

References

-

Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. (2017). Taylor & Francis Online. [Link]

-

Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. (2001). PubMed. [Link]

-

Efavirenz Monograph. (2025). USP. [Link]

-

Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. (2017). ResearchGate. [Link]

-

Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. (2013). Journal of Food and Drug Analysis. [Link]

-

Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. (N/A). Semantic Scholar. [Link]

-

A simple, specific, linear, accurate and precise reverse phase chiral HPLC method was developed for the separation of efavirenz enantiomers. (2020). Asian Journal of Chemistry. [Link]

-

Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. (2013). National Library of Medicine. [Link]

-

Development and Validation of High-Performance Liquid Chromatography Method for Analysis of Efavirenz In Capsule Dosage Form. (2017). SciSpace. [Link]

-

EFAVIRENZ TABLETS Errata. (2020). USP-NF. [Link]

- A process for purification of efavirenz and intermediates thereof using chromatographic methods. (2015).

-

Development and validation of analytical method for quantitation of Emtricitabine, Tenofovir, Efavirenz based on HPLC. (2014). Arabian Journal of Chemistry. [Link]

-

Efavirenz Tablets Monograph. (2025). Trungtamthuoc.com. [Link]

-

Efavirenz-impurities. (N/A). Pharmaffiliates. [Link]

-

Forced degradation study for efavirenz. (N/A). ResearchGate. [Link]

-

Results of forced degradation studies of efavirenz. (N/A). ResearchGate. [Link]

Sources

- 1. Efavirenz - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 2. Efavirenz Tablets - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 3. tandfonline.com [tandfonline.com]

- 4. jfda-online.com [jfda-online.com]

- 5. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]

- 6. "Chiral separation of non-nucleoside reverse transcription inhibitor ef" by S.S. Pujeri, A.M.A. Khader et al. [jfda-online.com]

- 7. asianpubs.org [asianpubs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. eduprojecttopics.com [eduprojecttopics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uspnf.com [uspnf.com]

Technical Support Center: Column Selection Guide for Efavirenz Impurity Profiling

Current Status: Operational Topic: HPLC/UPLC Column Selection & Method Optimization Audience: Analytical Chemists, QC Managers, Drug Development Scientists[1]

Introduction: The Separation Challenge

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 therapy.[1][2] Its impurity profiling is chemically complex due to the molecule's high lipophilicity (LogP ~5.[1]4) and the structural diversity of its degradants—ranging from the highly polar amino-alcohol hydrolysis product (Related Compound A) to the structurally similar ethene analog (Related Compound B) and the enantiomeric impurity ((R)-Efavirenz).[1]

This guide synthesizes field-proven methodologies to help you select the correct stationary phases for both achiral purity analysis and chiral resolution, ensuring compliance with USP/ICH guidelines.

Part 1: Column Selection Strategy (Decision Matrix)

The choice of column depends entirely on the specific "Critical Pair" you are trying to resolve. Do not use a "one-size-fits-all" approach.

Visual Guide: Column Selection Workflow

Figure 1: Decision tree for selecting the appropriate stationary phase based on the specific impurity profile required.[1]

Frequently Asked Questions: Column Chemistry

Q1: Which column is best for general achiral impurity profiling (Related Compounds A, B, C)?

Recommendation: A high-coverage C18 (USP L1) column is the industry standard.[1]

-

Why: Efavirenz is highly lipophilic. A C18 column with a high carbon load (typically >18%) provides sufficient retention to separate the parent drug from early-eluting polar degradants like Related Compound A (the amino alcohol).[1]

-

Critical Specification: Ensure the column is end-capped . Related Compound A contains a primary amine group that will interact strongly with residual silanols on the silica surface, causing severe peak tailing if the column is not effectively deactivated [1, 7].

-

Suggested Dimensions: 250 x 4.6 mm, 5 µm (for HPLC) or 100 x 2.1 mm, 1.7 µm (for UPLC).[1]

Q2: How do I separate the enantiomer ((R)-Efavirenz)?

Recommendation: A Cellulose tris(3,5-dimethylphenylcarbamate) column (USP L40), such as Chiralcel OD-H.[1]

-

Why: Standard C18 columns cannot separate enantiomers. The cellulose-based stationary phase creates a chiral cavity that interacts differentially with the spatial arrangement of the (S) and (R) isomers [3, 5].[1]

-

Mode: Normal Phase (Hexane/IPA) is typically superior for this separation, providing higher resolution (Rs > 3.[1]0) compared to Reverse Phase chiral modes [6].[1]

Q3: When should I consider a Phenyl-Hexyl (USP L11) column?

Recommendation: Use this if you are struggling to resolve Related Compound C (the quinoline analog) or other aromatic impurities from the main peak.[1]

-

Why: The Phenyl-Hexyl phase offers "pi-pi" interactions.[1] Since Efavirenz and its impurities contain benzoxazinone and quinoline rings, this phase provides orthogonal selectivity compared to the hydrophobic-only interaction of C18 [10].[1]

Part 2: Method Optimization & Critical Parameters

Q4: Why is mobile phase pH critical for Efavirenz analysis?

Answer: You must control pH to manage the ionization state of Related Compound A .

-

Mechanism: Related Compound A is an amino alcohol. At neutral pH, the amine may be partially ionized, leading to secondary interactions with silanols.[1]

-

Protocol: Maintain Mobile Phase pH between 2.5 and 3.5 . This keeps the amine protonated but suppresses the ionization of silanols (Si-OH

Si-O⁻), reducing ionic attraction and peak tailing [7, 12].[1] -

Buffer: Use Phosphate buffer (for UV) or Ammonium Formate (for MS).[1]

Q5: Acetonitrile vs. Methanol: Which is better?

Answer: Acetonitrile (ACN) is generally preferred for the organic modifier.[1]

-

Reasoning: ACN has a lower UV cutoff, providing a quieter baseline at 247 nm.[1] More importantly, ACN is a stronger solvent for lipophilic compounds like Efavirenz, resulting in sharper peaks and shorter run times compared to Methanol.[1] However, if selectivity is poor between the parent and Related Compound B (ethene analog), switching to Methanol can alter the solvation shell and improve resolution [13].[1]

Part 3: Troubleshooting Guide

Visual Guide: Troubleshooting Logic

Figure 2: Troubleshooting logic for common chromatographic issues in Efavirenz analysis.

Scenario 1: Severe Tailing of the Early Eluting Impurity (Related Compound A)

-

Cause: Secondary silanol interactions with the amine group.

-

Fix:

-

Check pH: Ensure aqueous mobile phase is pH 2.5 – 3.0.

-

Add Modifier: Add 5-10 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites).[1] Note: Only for traditional HPLC, not LC-MS.

-

Column Switch: Switch to a column with "high surface coverage" or "hybrid particle" technology (e.g., XSelect HSS T3 or equivalent) designed for basic compounds [19].[1]

-

Scenario 2: Co-elution of Efavirenz and Related Compound B

-

Cause: Structural similarity (only a double bond difference in the linker).[1]

-

Fix:

-

Temperature: Lower the column temperature to 25°C. Higher temperatures often reduce selectivity for structurally similar isomers.

-